molecular formula C7H7BrS B102075 4-Bromobenzyl mercaptan CAS No. 19552-10-4

4-Bromobenzyl mercaptan

Cat. No.: B102075
CAS No.: 19552-10-4
M. Wt: 203.1 g/mol
InChI Key: CUCKXDPCCYHFMQ-UHFFFAOYSA-N
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Description

4-Bromobenzyl mercaptan, also known as (4-bromophenyl)methanethiol, is an organic compound with the molecular formula C7H7BrS. It is characterized by the presence of both bromine and thiol functional groups. This compound is typically a colorless to pale yellow liquid and is known for its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl mercaptan can be synthesized through the reaction of 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:

C6H4BrCH2Cl+NaHSC6H4BrCH2SH+NaCl\text{C}_6\text{H}_4\text{BrCH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{SH} + \text{NaCl} C6​H4​BrCH2​Cl+NaHS→C6​H4​BrCH2​SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl mercaptan undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl mercaptan.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromobenzyl mercaptan has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Bromobenzyl mercaptan
  • 4-Methoxythiophenol
  • 4-Chlorobenzenemethanethiol
  • Benzyl mercaptan
  • 4′-Bromo-4-mercaptobiphenyl

Comparison: 4-Bromobenzyl mercaptan is unique due to the presence of both bromine and thiol functional groups, which provide it with distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKXDPCCYHFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297189
Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19552-10-4
Record name 19552-10-4
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Record name 4-Bromobenzyl mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)methanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?

A1: this compound acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.

Q2: What makes this compound particularly suitable for trapping reactive metabolites?

A2: The structure of this compound contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].

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